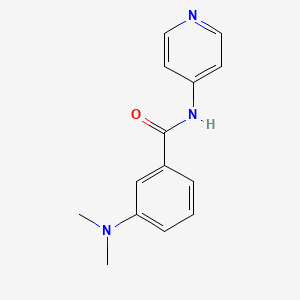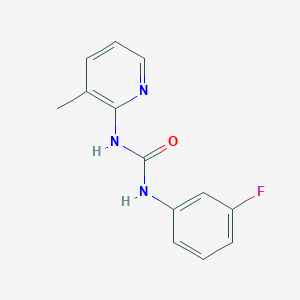
N-(3-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea is a chemical compound that has been widely studied for its potential applications in various fields of research. This compound is also known as FMN-1, and it has been found to exhibit a range of interesting properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of FMN-1 is not fully understood, but it is believed to act by inhibiting the activity of a protein called cyclin-dependent kinase 4 (CDK4). CDK4 is a key regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, FMN-1 has also been found to exhibit a range of other interesting biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, and it has also been found to exhibit anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FMN-1 in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using FMN-1 is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research into FMN-1. One area of interest is in the development of new anti-cancer drugs based on the structure of FMN-1. Another area of interest is in the study of the biochemical and physiological effects of FMN-1, which could lead to the development of new therapies for a range of diseases and conditions.
In conclusion, N-(3-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea is a promising compound that has been extensively studied for its potential applications in various fields of research. Its potent anti-cancer activity and range of other interesting properties make it a valuable tool for studying the mechanisms of disease and developing new therapies. Further research into this compound is likely to yield many exciting discoveries and applications in the years to come.
Synthesemethoden
The synthesis of FMN-1 involves the reaction of 3-fluoroaniline with 3-methyl-2-pyridinecarboxylic acid to form the corresponding amide intermediate. This intermediate is then treated with phosgene and a base to yield the final product, N-(3-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea.
Wissenschaftliche Forschungsanwendungen
FMN-1 has been studied extensively for its potential applications in various fields of research. One of the most promising areas of application is in the field of cancer research. Studies have shown that FMN-1 exhibits potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-9-4-3-7-15-12(9)17-13(18)16-11-6-2-5-10(14)8-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUMETSARUZVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5871714.png)
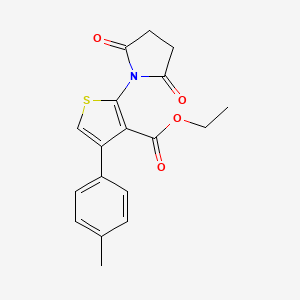

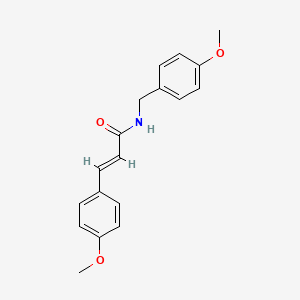
![2-({[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5871749.png)

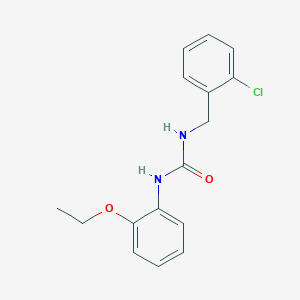
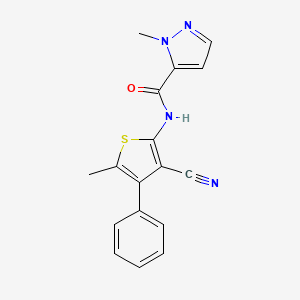
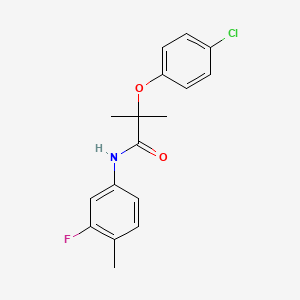
![1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B5871778.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871780.png)
![N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5871784.png)
![2-[(4-methylphenyl)sulfonyl]-1-(3-nitrophenyl)ethanone](/img/structure/B5871792.png)
